N-ethyl-2-(2-hydroxyethyl)piperidine-1-carboxamide
Overview
Description
N-ethyl-2-(2-hydroxyethyl)piperidine-1-carboxamide is a synthetic compound with the CAS Number: 1183246-55-0 . It has a molecular weight of 200.28 g/mol . It is also known as A-84543. The compound is part of the piperidine family , which is significant in the pharmaceutical industry .
Molecular Structure Analysis
The molecular structure of N-ethyl-2-(2-hydroxyethyl)piperidine-1-carboxamide consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The InChI Code is 1S/C10H20N2O2/c1-2-11-10(14)12-7-4-3-5-9(12)6-8-13/h9,13H,2-8H2,1H3,(H,11,14) .Physical And Chemical Properties Analysis
N-ethyl-2-(2-hydroxyethyl)piperidine-1-carboxamide is a liquid . It has a molecular weight of 200.28 g/mol . The compound’s InChI Code is 1S/C10H20N2O2/c1-2-11-10(14)12-7-4-3-5-9(12)6-8-13/h9,13H,2-8H2,1H3,(H,11,14) .Scientific Research Applications
Pharmaceutical Applications
Piperidine derivatives, including N-ethyl-2-(2-hydroxyethyl)piperidine-1-carboxamide, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . These compounds have been utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, and antifungal agents .
Drug Discovery
The piperidine nucleus is a pivotal cornerstone in the production of drugs . Piperidine byproducts, including N-ethyl-2-(2-hydroxyethyl)piperidine-1-carboxamide, have shown several important pharmacophoric features and are being utilized in different therapeutic applications .
Skin Permeation Studies
N-ethyl-2-(2-hydroxyethyl)piperidine-1-carboxamide has been used as a counter-ion for investigations of skin permeation of flurbiprofen . This application is crucial in the development of transdermal drug delivery systems.
Catalyst for Enantioselective Synthesis
This compound has been used as a catalyst for enantioselective synthesis . Enantioselective synthesis, also known as asymmetric synthesis, is a key process in the production of pharmaceuticals.
Synthesis of Photoacid Generators
N-ethyl-2-(2-hydroxyethyl)piperidine-1-carboxamide has been used as an amine quencher during the synthesis of photoacid generators for ArF lithography . Photoacid generators are crucial in the production of microelectronic devices.
Greenhouse Gas Control
This compound has been used as an adsorbent for the capture and release of pressurized carbon dioxide for greenhouse gas control . This application is particularly relevant in the context of climate change mitigation.
Safety and Hazards
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as N-ethyl-2-(2-hydroxyethyl)piperidine-1-carboxamide, is an important task of modern organic chemistry .
properties
IUPAC Name |
N-ethyl-2-(2-hydroxyethyl)piperidine-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-2-11-10(14)12-7-4-3-5-9(12)6-8-13/h9,13H,2-8H2,1H3,(H,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNPGSDWSHMZOAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCCCC1CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-2-(2-hydroxyethyl)piperidine-1-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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